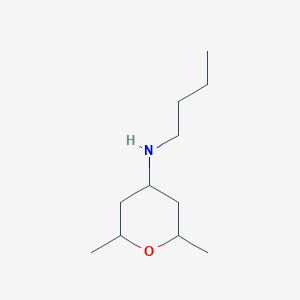

N-Butyl-2,6-dimethyloxan-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H23NO |

|---|---|

Molecular Weight |

185.31 g/mol |

IUPAC Name |

N-butyl-2,6-dimethyloxan-4-amine |

InChI |

InChI=1S/C11H23NO/c1-4-5-6-12-11-7-9(2)13-10(3)8-11/h9-12H,4-8H2,1-3H3 |

InChI Key |

PZNOTFDPNMORIY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1CC(OC(C1)C)C |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Kinetics of N Butyl 2,6 Dimethyloxan 4 Amine Transformations

Mechanistic Investigations of Amine Reactivity

The reactivity of the amine group in N-Butyl-2,6-dimethyloxan-4-amine is primarily governed by the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic character to the molecule. This allows it to participate in a variety of chemical transformations.

Nucleophilic Substitution Reactions Involving the Amine Group

This compound is expected to act as a potent nucleophile in substitution reactions with suitable electrophiles, such as alkyl halides. youtube.comlibretexts.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the amine's lone pair attacks the electrophilic carbon, displacing a leaving group. youtube.com

The initial reaction with an alkyl halide (R-X) would lead to the formation of a tertiary amine. This reaction is generally bimolecular, and its rate is dependent on the concentrations of both the amine and the alkyl halide. youtube.com The resulting tertiary amine can further react with another molecule of the alkyl halide to form a quaternary ammonium (B1175870) salt, a process known as the Menshutkin reaction. libretexts.orgwikipedia.org

A general representation of this process is as follows:

Formation of a Tertiary Amine: (CH₃)₂C₄H₆O-NH(C₄H₉) + R-X → [(CH₃)₂C₄H₆O-N(H)(C₄H₉)R]⁺X⁻ [(CH₃)₂C₄H₆O-N(H)(C₄H₉)R]⁺X⁻ + (CH₃)₂C₄H₆O-NH(C₄H₉) ⇌ (CH₃)₂C₄H₆O-N(C₄H₉)R + [(CH₃)₂C₄H₆O-NH₂(C₄H₉)]⁺X⁻

Formation of a Quaternary Ammonium Salt: (CH₃)₂C₄H₆O-N(C₄H₉)R + R-X → [(CH₃)₂C₄H₆O-N(C₄H₉)R₂]⁺X⁻

The stereochemistry at the C4 position of the oxane ring is generally retained during these reactions as the transformations occur at the nitrogen atom. The cis- and trans-isomers of the 2,6-dimethyl-substituted ring will influence the steric accessibility of the nitrogen lone pair, potentially leading to different reaction rates for each isomer.

Addition Reactions and Related Pathways

The nucleophilic character of the amine group also allows it to participate in addition reactions with carbonyl compounds, such as aldehydes and ketones. youtube.com The initial step involves the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. youtube.com This intermediate is typically unstable and can undergo dehydration to form an enamine.

The mechanism for enamine formation is as follows:

Nucleophilic attack: The amine attacks the carbonyl carbon.

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming the carbinolamine.

Protonation of the hydroxyl group: The hydroxyl group is protonated by an acid catalyst, forming a good leaving group (water).

Elimination of water: The lone pair on the nitrogen assists in the elimination of a water molecule, forming an iminium ion.

Deprotonation: A proton is removed from the alpha-carbon to yield the enamine.

This reaction is reversible and is often driven to completion by the removal of water. The stability of the resulting enamine is influenced by the substitution pattern of the double bond.

Kinetic Studies of Formation and Transformation Reactions

The rates of the reactions involving this compound are influenced by several factors, including the nature of the reactants, the solvent, and the presence of catalysts.

Rate Constant Determination for Elementary Steps

While specific rate constants for this compound are not documented, representative data from analogous N-alkylation reactions of secondary amines can provide insight into the expected kinetics. The N-alkylation of a secondary amine to a tertiary amine is a second-order reaction, with the rate law given by: Rate = k[Amine][Alkyl Halide].

Table 1: Representative Rate Constants for N-Alkylation of Secondary Amines at 25 °C

| Secondary Amine | Alkylating Agent | Solvent | k (M⁻¹s⁻¹) |

|---|---|---|---|

| Diethylamine | Ethyl Iodide | Acetone | 1.2 x 10⁻³ |

| Piperidine (B6355638) | Methyl Iodide | Benzene | 2.1 x 10⁻² |

| Pyrrolidine | Benzyl Bromide | Acetonitrile (B52724) | 5.8 x 10⁻² |

This table presents hypothetical data based on known relative reactivities for illustrative purposes.

The rate of reaction is influenced by the steric hindrance around the nitrogen atom and the electronic properties of the substituents. The 2,6-dimethyl groups on the oxane ring are expected to exert some steric hindrance, potentially slowing the rate of reaction compared to less hindered secondary amines.

Influence of Solvent and Catalyst on Reaction Rates

The choice of solvent can significantly impact the rate of nucleophilic substitution reactions involving amines. Polar aprotic solvents, such as acetonitrile or DMF, are generally preferred as they can solvate the transition state, accelerating the reaction. nih.gov Protic solvents can hydrogen bond with the amine, reducing its nucleophilicity and slowing the reaction rate.

Catalysts can also be employed to enhance reaction rates. For instance, in reactions with less reactive alkylating agents, the use of a phase-transfer catalyst can be beneficial. In the context of N-alkylation with alcohols, transition metal catalysts, such as those based on ruthenium or iridium, are often used to facilitate the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govacs.org

Table 2: Effect of Solvent and Catalyst on the Rate of N-Alkylation

| Reactants | Solvent | Catalyst | Relative Rate |

|---|---|---|---|

| Secondary Amine + Alkyl Bromide | Hexane | None | 1 |

| Secondary Amine + Alkyl Bromide | Acetone | None | 20 |

| Secondary Amine + Alkyl Bromide | Acetonitrile | None | 50 |

| Secondary Amine + Alcohol | Toluene | None | <0.01 |

This table presents hypothetical data based on general principles for illustrative purposes.

Intramolecular Rearrangements and Cyclization Mechanisms

While this compound itself is a stable molecule, under certain conditions, intramolecular reactions could be envisaged, particularly if the oxane ring were to undergo cleavage. For instance, acid-catalyzed ring-opening of the tetrahydropyran (B127337) could potentially lead to an intermediate that could undergo subsequent intramolecular cyclization involving the amine. However, such reactions would likely require harsh conditions.

More relevant are intramolecular cyclizations of derivatives of this compound. For example, if a suitable electrophilic center is introduced into the N-butyl chain, an intramolecular SN2 reaction could lead to the formation of a bicyclic system. The feasibility of such a cyclization would be governed by the length of the alkyl chain and the principles of ring formation, with 5- and 6-membered rings being kinetically and thermodynamically favored.

For example, a derivative with a leaving group on the 4-position of the butyl chain could undergo an intramolecular cyclization to form a piperidine ring fused to the oxane structure. The mechanism would involve the nucleophilic attack of the secondary amine nitrogen onto the carbon bearing the leaving group.

Advanced Structural and Stereochemical Analysis of N Butyl 2,6 Dimethyloxan 4 Amine

Conformational Analysis of the Oxane Ring System

The six-membered tetrahydropyran (B127337) ring, the core of N-Butyl-2,6-dimethyloxan-4-amine, is not planar and, much like cyclohexane, adopts a variety of non-planar conformations to minimize steric and torsional strain. The most stable of these are typically chair conformations.

The oxane ring of this compound is expected to exist predominantly in a chair conformation. This conformation minimizes angle strain and eclipsing interactions between adjacent hydrogen atoms. Through a process known as ring inversion or chair-chair interconversion, one chair conformation can flip into another. During this process, all axial substituents become equatorial, and all equatorial substituents become axial.

The two primary chair conformations of the 2,6-dimethyloxan-4-amine (B2560691) core can be visualized as follows:

Conformer A: One methyl group is in an axial position, and the other is in an equatorial position.

Conformer B: Both methyl groups are in equatorial positions (for the cis-isomer) or one axial and one equatorial (for the trans-isomer).

The relative stability of these conformers is dictated by the energetic penalties associated with steric interactions, particularly 1,3-diaxial interactions. Generally, conformers that place bulky substituents in the more spacious equatorial positions are favored.

The conformational equilibrium of this compound is significantly influenced by the steric demands of the N-butyl and methyl substituents.

Methyl Groups at C2 and C6: The relative orientation of the two methyl groups (cis or trans) is a critical determinant of the ring's conformational preference.

In a cis-2,6-dimethyl configuration, a chair conformation with both methyl groups in equatorial positions would be strongly favored to avoid unfavorable 1,3-diaxial interactions.

In a trans-2,6-dimethyl configuration, one methyl group must be axial and the other equatorial in any chair conformation. This leads to inherent steric strain.

N-Butyl Group at C4: The N-butyl group at the C4 position can also occupy either an axial or an equatorial position. Due to its larger size compared to a hydrogen atom, the equatorial position is strongly preferred to minimize steric clashes with the axial hydrogens at C2 and C6.

Table 1: Predicted Conformational Preferences

| Substituent | Preferred Position | Rationale |

| Methyl (C2, C6 - cis) | Equatorial | Minimizes 1,3-diaxial interactions |

| Methyl (C2, C6 - trans) | One Axial, One Equatorial | Inherent to the trans configuration |

| N-Butyl (C4) | Equatorial | Minimizes steric strain |

Stereochemical Assignment and Chiral Purity Determination

This compound possesses multiple stereocenters at positions C2, C4, and C6 of the oxane ring. This gives rise to a number of possible stereoisomers.

The relative configuration describes the spatial relationship between the substituents on the ring (i.e., cis or trans). This is typically determined using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants between protons on the oxane ring can provide information about their dihedral angles and thus their relative orientations.

The absolute configuration refers to the R/S designation at each chiral center. nih.govresearchgate.net This is more challenging to determine and often requires more advanced analytical methods:

X-ray Crystallography: If a single crystal of a pure stereoisomer can be obtained, X-ray diffraction is the most definitive method for determining both the relative and absolute configuration. nih.gov

Chiral Chromatography: The separation of enantiomers on a chiral stationary phase can allow for the isolation of individual stereoisomers. The elution order, when correlated with known standards, can sometimes be used to infer the absolute configuration.

Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light and can be used to determine the absolute configuration of chiral molecules in solution by comparing experimental spectra with theoretical calculations.

Given the presence of multiple stereocenters, the synthesis of this compound would likely produce a mixture of diastereomers and enantiomers.

Diastereomeric Ratio: Diastereomers have different physical properties and can often be distinguished and quantified by techniques such as NMR spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC).

Enantiomeric Ratio (Enantiomeric Excess): Enantiomers have identical physical properties in an achiral environment, making their separation and quantification more complex. The enantiomeric ratio is typically determined using chiral chromatography (either GC or HPLC with a chiral stationary phase) or by using chiral shift reagents in NMR spectroscopy.

Advanced Spectroscopic and Spectrometric Characterization in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structures. creative-biostructure.com While one-dimensional (1D) NMR provides essential information, complex molecules like N-Butyl-2,6-dimethyloxan-4-amine necessitate advanced 2D NMR methods for complete structural assignment. creative-biostructure.com These techniques spread spectral information across two frequency dimensions, resolving overlapping signals and revealing intricate details about connectivity and spatial relationships within the molecule. youtube.com

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

A comprehensive analysis using a suite of 2D NMR experiments is crucial for assigning the proton (¹H) and carbon (¹³C) signals of this compound and confirming its constitution. The data presented in the following sections are hypothetical and based on established principles of NMR spectroscopy for a plausible stereoisomer where the N-butyl group and the two methyl groups are in equatorial positions to minimize steric hindrance.

Correlation Spectroscopy (COSY)

The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). youtube.com This is fundamental for tracing out the spin systems within the molecule, such as the n-butyl chain and the oxane ring backbone. creative-biostructure.com Cross-peaks in the COSY spectrum appear for protons that are mutually coupled. youtube.com For this compound, correlations would be expected between adjacent protons in the n-butyl group (H-1' to H-2', H-2' to H-3', H-3' to H-4') and within the oxane ring (H-4 to H-3/H-5, H-2/H-6 to H-3/H-5).

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, in this case, ¹³C. scribd.com Each cross-peak in an HSQC spectrum represents a C-H bond, making it an invaluable tool for assigning carbon resonances based on their attached, and often more easily assigned, protons. youtube.com This technique allows for the unambiguous assignment of each protonated carbon in the molecule. creative-biostructure.com

Heteronuclear Multiple Bond Correlation (HMBC)

Nuclear Overhauser Effect Spectroscopy (NOESY)

The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net This provides crucial information about the stereochemistry and conformation of the molecule. For this compound, NOESY can confirm the relative orientation of the substituents on the oxane ring. For example, correlations between the axial protons on the ring and the protons of the substituents would help to confirm an equatorial positioning of the methyl and N-butyl groups.

Interactive Data Table: Hypothetical 2D NMR Correlation Data for this compound

The following table summarizes the expected 2D NMR correlations based on the structure of this compound.

| Atom No. | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | COSY Correlations (¹H-¹H) | HMBC Correlations (¹H-¹³C) | NOESY Correlations (¹H-¹H) |

| Oxane Ring | |||||

| 2 | ~3.8 | ~75.0 | H-3 | C-3, C-6, C-7 | H-3ax, H-6ax, H-7 |

| 3 | ~1.6 (ax), ~1.9 (eq) | ~35.0 | H-2, H-4, H-3 | C-2, C-4, C-5 | H-2ax, H-4ax, H-5ax/eq |

| 4 | ~2.8 | ~55.0 | H-3, H-5 | C-2, C-3, C-5, C-6, C-1' | H-3ax, H-5ax, H-1' |

| 5 | ~1.6 (ax), ~1.9 (eq) | ~35.0 | H-4, H-6, H-5 | C-3, C-4, C-6 | H-3ax/eq, H-4ax, H-6ax |

| 6 | ~3.8 | ~75.0 | H-5 | C-2, C-4, C-5, C-8 | H-2ax, H-5ax, H-8 |

| 7 (CH₃) | ~1.2 | ~22.0 | - | C-2, C-3 | H-2, H-3eq |

| 8 (CH₃) | ~1.2 | ~22.0 | - | C-5, C-6 | H-6, H-5eq |

| N-Butyl Group | |||||

| 1' (CH₂) | ~2.6 | ~48.0 | H-2' | C-4, C-2', C-3' | H-4, H-2' |

| 2' (CH₂) | ~1.4 | ~32.0 | H-1', H-3' | C-1', C-3', C-4' | H-1', H-3' |

| 3' (CH₂) | ~1.3 | ~20.0 | H-2', H-4' | C-1', C-2', C-4' | H-2', H-4' |

| 4' (CH₃) | ~0.9 | ~14.0 | H-3' | C-2', C-3' | H-3' |

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) is a specialized technique used to analyze the structure and dynamics of materials in the solid phase. wikipedia.org Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in solid samples, these interactions persist and significantly influence the NMR spectrum. nih.gov This makes ssNMR a powerful tool for distinguishing between different solid forms of a compound, such as crystalline and amorphous states. wustl.edu

For this compound, a crystalline form would consist of a highly ordered, repeating three-dimensional lattice. In a ¹³C ssNMR spectrum, this long-range order translates into sharp, well-defined peaks, as the magnetic environment around each carbon nucleus is uniform throughout the sample. The presence of multiple distinct crystalline forms (polymorphs) would result in different sets of sharp peaks, as the local environment of the atoms would differ in each crystal packing arrangement.

Conversely, an amorphous form lacks long-range order, and the molecules are arranged randomly. This structural disorder means that each molecule experiences a slightly different local magnetic environment. In an ssNMR spectrum, this distribution of environments results in broad, featureless peaks instead of sharp resonances. wikipedia.org

Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are routinely employed to acquire high-resolution solid-state spectra. MAS involves physically spinning the sample at a specific angle (the "magic angle") to average out the anisotropic interactions, leading to narrower lines. wikipedia.org By comparing the ¹³C CP-MAS spectra of different batches of solid this compound, one can readily identify whether the material is crystalline (sharp peaks), amorphous (broad peaks), or a mixture of both. This characterization is critical in pharmaceutical and materials science, where the solid form of a compound can significantly impact its physical properties.

Computational Chemistry and Theoretical Studies of N Butyl 2,6 Dimethyloxan 4 Amine

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-Butyl-2,6-dimethyloxan-4-amine, DFT calculations would provide fundamental insights into its molecular properties.

Optimization of Molecular Geometries and Conformers

A crucial first step in any computational study is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For a flexible molecule like this compound, which contains a rotatable butyl group and a non-planar oxane ring, multiple conformers would exist. Researchers would typically perform a conformational search to identify the various low-energy structures. The optimized geometries, including bond lengths, bond angles, and dihedral angles, for the most stable conformer would be determined.

Without specific research, a data table of optimized geometric parameters cannot be provided.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability. researchgate.netresearchgate.net A smaller gap generally implies higher reactivity. researchgate.net The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

A data table of HOMO-LUMO energies and the energy gap is not available for this compound.

Electron Density Distribution and Topological Analysis (AIM, ELF)

The theory of Atoms in Molecules (AIM) and the Electron Localization Function (ELF) are methods used to analyze the electron density distribution. AIM analysis would partition the molecule into atomic basins and characterize the nature of the chemical bonds (e.g., ionic, covalent). ELF analysis would provide a visual representation of electron localization, helping to identify lone pairs and bonding regions within this compound.

Specific findings from AIM or ELF analyses have not been published.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other species. researchgate.netresearchgate.net Red-colored regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. researchgate.netbhu.ac.in For this compound, the MEP map would likely show a negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons.

An MEP map for this compound is not available in the literature.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov This technique would be particularly useful for understanding the dynamic behavior of this compound.

Investigation of Conformational Dynamics in Solution

An MD simulation would allow for the investigation of how the conformational landscape of this compound changes in a solvent environment. nih.gov By simulating the molecule over a period of nanoseconds or longer, researchers could observe transitions between different conformers, the flexibility of the butyl chain, and the puckering of the oxane ring. nih.govnih.gov This would provide a more realistic understanding of the molecule's behavior than static, gas-phase calculations.

No studies on the conformational dynamics of this specific molecule in solution have been found.

No Specific Computational Research Found for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific computational chemistry or theoretical studies were found for the compound this compound.

This absence of dedicated research means that data regarding its molecular behavior in different solvents, its reaction pathways, and associated energy barriers are not available in the public domain. Consequently, an article detailing the computational and theoretical aspects of this specific molecule as outlined cannot be generated at this time.

While general methodologies for computational chemistry exist and have been applied to structurally related compounds, such as other substituted amines and cyclic ethers, applying these general principles to this compound without specific research would be speculative and would not meet the requirements for scientifically accurate and detailed findings.

Therefore, the following sections of the requested article cannot be provided:

Quantum Chemical Modeling of Reaction Pathways and Transition States

Catalytic Mechanisms at the Molecular Level

Further investigation into this specific compound would require novel computational research to be conducted.

Exploration of Derivatives and Chemical Modifications of N Butyl 2,6 Dimethyloxan 4 Amine

Synthesis of Novel Substituted Oxan-4-amine Derivatives

The synthesis of novel derivatives of N-Butyl-2,6-dimethyloxan-4-amine can be approached by modifying the amine functionality or the oxane ring. General methods for amine synthesis, such as reductive amination, offer a versatile platform for introducing a wide array of substituents. libretexts.orgwordpress.com For instance, reacting a ketone precursor of the oxane ring with various primary amines under reductive conditions could yield a library of N-substituted analogues.

Recent advances in C-H functionalization present a powerful tool for directly modifying the tetrahydropyran (B127337) (THP) ring, a close analogue of the oxane system. nih.govnih.govfigshare.com Palladium-catalyzed stereoselective γ-methylene C–H arylation has been successfully applied to aminotetrahydropyrans, suggesting that similar strategies could be employed to introduce aryl or heteroaryl groups onto the oxane ring of this compound. nih.govnih.govfigshare.com This method allows for the creation of highly substituted and structurally diverse derivatives that would be challenging to access through traditional cyclization methods. nih.gov

Furthermore, multicomponent reactions, such as the Ramachary–Bressy–Wang cycloaddition, provide an efficient means to construct highly functionalized tetrahydropyran rings from simple starting materials. wordpress.com Adapting such domino reactions could enable the de novo synthesis of complex oxan-4-amine derivatives with multiple stereocenters and diverse substitution patterns. wordpress.com

Table 1: Potential Synthetic Strategies for Novel Oxan-4-amine Derivatives

| Strategy | Description | Potential Products |

|---|---|---|

| Reductive Amination | Reaction of a 2,6-dimethyloxan-4-one precursor with various primary or secondary amines in the presence of a reducing agent like sodium borohydride. libretexts.orgwordpress.com | N-Aryl, N-heteroaryl, or N-cycloalkyl derivatives. |

| C-H Functionalization | Palladium-catalyzed reaction to directly attach aryl or heteroaryl groups to the oxane ring. nih.govnih.govfigshare.com | Arylated or heteroarylated oxan-4-amine derivatives. |

| Multicomponent Reactions | One-pot reactions combining multiple starting materials to build complex heterocyclic structures. wordpress.com | Highly substituted oxan-4-amines with diverse functional groups. |

Functionalization of the N-Butyl Side Chain

The N-butyl side chain of this compound serves as a key site for chemical modification. Standard alkylation reactions, while sometimes prone to overalkylation, can be controlled to introduce further substituents. masterorganicchemistry.com More controlled methods, such as reductive amination of butylamine (B146782) with a suitable aldehyde, could be employed prior to its attachment to the oxane ring to generate functionalized N-butyl chains. libretexts.org

The development of N-aminopyridinium salts as ammonia (B1221849) surrogates has introduced a self-limiting alkylation strategy for the synthesis of secondary amines, which could be adapted for the controlled functionalization of the amine. acs.org This method avoids the common issue of overalkylation, allowing for the selective introduction of a single alkyl group. acs.org

Another approach involves the derivatization of the amine with reagents that introduce a functional handle. For example, reaction with 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) can be used for pre-column derivatization in HPLC analysis and introduces a fluorescent tag. sigmaaldrich.com While analytical in nature, this principle can be extended to introduce other functionalities for further synthetic transformations.

Table 2: Methods for N-Butyl Side Chain Functionalization

| Method | Description | Potential Modifications |

|---|---|---|

| Controlled Alkylation | Selective addition of an alkyl group to the secondary amine. masterorganicchemistry.comacs.org | Introduction of additional alkyl or functionalized alkyl groups. |

| Reductive Amination (pre-functionalization) | Reaction of butylamine with an aldehyde before attachment to the oxane ring. libretexts.org | Incorporation of aryl, heteroaryl, or other functional groups onto the butyl chain. |

| Derivatization with Functional Reagents | Reaction with reagents that add a specific functional moiety. sigmaaldrich.com | Addition of fluorescent tags, clickable handles, or other reactive groups. |

Modifications to the Oxane Ring System and its Methyl Groups

Modifying the oxane ring and its methyl groups can significantly alter the steric and electronic properties of the molecule. The oxetane (B1205548) ring, a smaller analogue, has been extensively studied, and its reactivity provides insights into potential transformations of the oxane ring. acs.orgnih.govnih.gov Ring-opening and ring-expansion reactions, while more common for strained rings like oxetanes, could potentially be induced under specific conditions for the oxane ring. acs.orgbeilstein-journals.orgacs.org

More synthetically accessible are modifications of the methyl groups. While direct functionalization of unactivated methyl groups is challenging, strategies involving radical chemistry could be envisioned. Alternatively, starting from precursors with functionalized methyl groups (e.g., hydroxymethyl or halomethyl) would allow for a wide range of subsequent transformations, including oxidation, substitution, or elimination reactions.

The synthesis of tetrahydropyran rings, which are structurally similar to the oxane system, has been a focus of natural product synthesis. ntu.edu.sgnih.gov Methodologies such as Prins cyclizations, hetero-Diels-Alder reactions, and metal-mediated cyclizations offer pathways to construct the oxane ring with predefined substitution patterns, including modifications at the positions analogous to the methyl groups. nih.govorganic-chemistry.org

Table 3: Approaches for Modifying the Oxane Ring and Methyl Groups

| Modification Target | Approach | Potential Outcome |

|---|---|---|

| Oxane Ring | Ring-closing metathesis or hetero-Diels-Alder of precursors. nih.gov | Introduction of unsaturation or different substituents on the ring. |

| Methyl Groups | Synthesis from functionalized precursors (e.g., with -CH2OH or -CH2X). | Oxidation to aldehydes or carboxylic acids; substitution with other nucleophiles. |

| Overall Scaffold | De novo synthesis using modern cyclization methods. nih.govorganic-chemistry.org | Access to a wide range of analogues with modified ring sizes and substitution patterns. |

Formation of Coordination Complexes with Metal Centers (if applicable to amine chemistry)

The nitrogen atom of the amine group in this compound, with its lone pair of electrons, is a potential coordination site for metal centers. Amines are well-known ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals and main group elements. nih.govnih.gov The formation of such complexes can dramatically alter the electronic properties and reactivity of the organic ligand.

The coordination of multidentate neutral amine ligands with group 1 metal cations has been shown to result in versatile coordination modes, depending on the metal's ionic radius and the steric environment. nih.govnih.gov Similarly, this compound could act as a ligand, with the potential for the oxane oxygen to also participate in coordination, making it a bidentate ligand. The coordination geometry would be influenced by the specific metal ion and the solvent system used. mdpi.com The synthesis of such complexes would typically involve reacting the amine with a metal salt in a suitable solvent.

Table 4: Potential Coordination Complexes

| Metal Ion | Potential Coordination Mode | Potential Application |

|---|---|---|

| Transition Metals (e.g., Cu(II), Pt(II), Ni(II)) | Monodentate (N-coordination) or bidentate (N,O-coordination). nih.gov | Catalysis, materials science. |

| Group 1 Metals (e.g., Li+, Na+) | Formation of complexes with varying coordination numbers. nih.govnih.gov | Reagents in organic synthesis. |

| Group 6 Metals (e.g., Mo(0), W(0)) | Formation of metal carbonyl complexes. researchgate.net | Precursors for further chemical transformations. |

Synthesis of this compound Salts for Research Applications

The formation of salts is a fundamental reaction of amines, and this compound is expected to readily react with acids to form ammonium (B1175870) salts. perlego.comalfa-chemistry.comissr.edu.kh These salts are typically crystalline solids with increased water solubility compared to the free amine, which can be advantageous for purification and handling. issr.edu.kh The reaction involves the protonation of the nitrogen atom by an acid, such as hydrochloric acid or sulfuric acid, to form the corresponding ammonium salt. issr.edu.kh

The formation of salts is also a common strategy to improve the physicochemical properties of compounds for various research applications. For instance, converting an amine to its salt can facilitate its purification by crystallization. issr.edu.kh The free amine can then be regenerated by treatment with a base. physicsandmathstutor.com This process is often used to obtain high-purity amines.

Furthermore, the formation of specific salts can be used to introduce a counter-ion with desired properties, such as chirality for resolution of enantiomers or specific spectroscopic properties for analytical purposes. The choice of the acid used to form the salt can be tailored to the specific application.

Table 5: Common Salts of Amines and Their Properties

| Acid Used | Salt Formed | Typical Properties |

|---|---|---|

| Hydrochloric Acid (HCl) | Hydrochloride salt | Crystalline solid, often water-soluble. issr.edu.kh |

| Sulfuric Acid (H2SO4) | Sulfate salt | Crystalline solid, often water-soluble. issr.edu.kh |

| Organic Acids (e.g., Tartaric Acid) | Tartrate salt | Can be used for chiral resolution. |

Potential Academic Applications in Organic Synthesis and Materials Science Research

Role as Chiral Auxiliaries or Ligands in Asymmetric Catalysis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org While no studies have specifically documented the use of N-Butyl-2,6-dimethyloxan-4-amine as a chiral auxiliary, its inherent chirality makes it a promising candidate for this role.

Chiral auxiliaries are widely employed in asymmetric synthesis to produce enantiomerically pure compounds, which is crucial in the development of pharmaceuticals and other biologically active molecules. wikipedia.org The effectiveness of a chiral auxiliary often depends on its ability to create a sterically defined environment that favors the formation of one stereoisomer over another. wikipedia.orgrsc.org For instance, oxazolidinones are a well-known class of chiral auxiliaries used in asymmetric alkylation reactions. rsc.orgresearchgate.net

Given its structure, this compound could potentially be attached to a substrate, and the stereocenters on the oxane ring could direct the approach of a reagent, leading to a high degree of stereoselectivity. After the desired transformation, the auxiliary could be cleaved and potentially recovered. The development of novel chiral auxiliaries is an active area of research, and compounds with unique scaffolds like the 2,6-dimethyloxan-4-amine (B2560691) core are of interest.

Furthermore, chiral amines can serve as ligands for metal catalysts in asymmetric catalysis. These ligands can coordinate to a metal center and create a chiral environment that influences the stereochemical outcome of reactions such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The nitrogen atom in this compound, along with the oxygen atom in the oxane ring, could act as a bidentate ligand for various transition metals. The development of new chiral ligands is critical for advancing the field of asymmetric catalysis. nih.gov

Applications in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the interactions between the components are non-covalent. rsc.org These interactions include hydrogen bonding, van der Waals forces, and electrostatic interactions. The structure of this compound, with its hydrogen bond donor (the N-H group) and acceptor (the nitrogen and oxygen atoms) sites, as well as its hydrophobic butyl group, makes it a potential building block for supramolecular assemblies.

While there is no specific research on the supramolecular chemistry of this compound, the principles of molecular recognition and self-assembly suggest several possibilities. For example, it could potentially form host-guest complexes with complementary molecules. The oxane ring could act as a host for small guest molecules, with the butylamine (B146782) side chain providing additional binding interactions. The self-assembly of such molecules can lead to the formation of well-ordered structures like gels, liquid crystals, or nanotubes. rsc.org

The study of supramolecular assemblies is important for the development of new materials with tailored properties, drug delivery systems, and sensors. nih.govnih.gov For instance, the ability of molecules to self-assemble into larger structures is a key principle in nanotechnology. rsc.org

Precursors for Advanced Organic Materials

The structure of this compound suggests its potential as a monomer or a building block for the synthesis of advanced organic materials. For example, hindered amine light stabilizers (HALS), which are used to protect polymers from degradation by UV light, are often based on substituted piperidine (B6355638) structures. smolecule.com While this compound has an oxane ring instead of a piperidine ring, the presence of a hindered amine functionality suggests it could be investigated for similar applications.

Furthermore, the amine group can be functionalized to introduce polymerizable groups, allowing for its incorporation into polymers. The resulting polymers would possess the structural features of the oxane ring, which could influence their physical and chemical properties, such as thermal stability, solubility, and mechanical strength. The development of new polymers with unique properties is a constant goal in materials science.

Use as Probes in Chemical Biology Research

Chemical probes are small molecules used to study biological systems. The structural features of this compound, particularly the amine group, could be functionalized with fluorescent tags or other reporter groups to create such probes.

For example, the amine could be acylated with a fluorophore to create a molecule that could be used to visualize specific cellular compartments or to track the distribution of the molecule within an organism. The specific stereochemistry of the oxane ring might lead to selective interactions with biological macromolecules, making it a candidate for the development of targeted probes.

While no such applications have been reported for this specific compound, the synthesis of novel chemical probes is a vital area of research in chemical biology for understanding complex biological processes.

Exploration as Building Blocks for Complex Molecular Architectures

The synthesis of complex molecules, particularly natural products and their analogs, is a major driver of organic chemistry. sigmaaldrich.com Chiral building blocks containing heterocyclic scaffolds are of great interest in this field. The 2,6-dimethyloxan-4-amine core, with its defined stereochemistry, represents a potentially valuable chiral building block.

This scaffold could be elaborated through reactions of the amine group and further functionalization of the oxane ring to construct more complex molecular architectures. The synthesis of novel heterocyclic compounds is important for the discovery of new drugs and other biologically active molecules. For instance, many existing drugs and natural products contain substituted heterocyclic rings.

Q & A

Basic: What analytical techniques are recommended for confirming the molecular structure of N-Butyl-2,6-dimethyloxan-4-amine?

Answer:

The structural confirmation of this compound requires a combination of spectroscopic and crystallographic methods:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify proton environments and carbon frameworks. For example, the oxan ring protons (2,6-dimethyl groups) and butyl chain protons should exhibit distinct splitting patterns.

- X-ray Crystallography: Single-crystal X-ray diffraction provides definitive bond lengths, angles, and spatial arrangement. Software like SHELXL (part of the SHELX suite) is widely used for refinement . A representative crystal structure analysis (Table 1) for a related compound, N-(4-Methoxyphenyl)-2,6-dimethyl-1,3-dioxan-4-amine, demonstrates typical parameters:

| Parameter | Value |

|---|---|

| Space group | |

| (Å) | 9.6472, 13.8194, 10.5384 |

| (°) | 114.355 |

| (Å) | 1279.93 |

| 4 | |

| Refinement -factor | 0.053 |

This approach resolves ambiguities in stereochemistry and ring conformation .

Advanced: How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for this compound?

Answer:

Discrepancies often arise from approximations in computational models or experimental artifacts. Mitigation strategies include:

- Density Functional Theory (DFT) Optimization: Compare DFT-calculated geometries (e.g., using Gaussian or ORCA) with experimental bond lengths/angles. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to improve accuracy .

- Polymorph Screening: Crystallize the compound under varied conditions (solvent, temperature) to identify alternative packing modes.

- Dynamic Disorder Analysis: Use SHELXL’s rigid-bond restraint features to refine models where thermal motion or disorder mimics computational deviations .

Basic: What synthetic protocols are commonly employed for synthesizing this compound?

Answer:

A typical synthesis involves:

Ring Formation: React 2,6-dimethyloxan-4-ol with a butylamine derivative under acid catalysis (e.g., -TsOH) in refluxing toluene.

Amine Protection/Deprotection: Use Boc-anhydride for temporary protection to avoid side reactions.

Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: What strategies optimize the synthetic yield of this compound under varying catalytic conditions?

Answer:

Yield optimization requires systematic screening:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl, AlCl) or organocatalysts (e.g., proline derivatives) to enhance reaction kinetics.

- Solvent Effects: Evaluate polar aprotic solvents (DMF, DMSO) vs. non-polar alternatives (toluene) for transition-state stabilization.

- In Situ Monitoring: Use FT-IR or GC-MS to track intermediate formation and adjust reaction time/temperature dynamically .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Storage: Store in airtight containers under nitrogen at 2–8°C to prevent oxidation.

- Spill Management: Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous waste .

Advanced: How can researchers analyze the hydrogen-bonding network of this compound in crystal lattices?

Answer:

- X-ray Diffraction: Refine high-resolution data (≤1.0 Å) using SHELXL to identify H-bond donors/acceptors. For example, the amine group may form intermolecular bonds with oxan oxygen atoms.

- Hirshfeld Surface Analysis: Generate surfaces (via CrystalExplorer) to quantify interaction types (e.g., H···O vs. H···C contacts).

- Lattice Energy Calculations: Use PIXEL or DFT-D3 to compare theoretical and experimental stabilization energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.